An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one, a halogenated propiophenone derivative with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and prospective applications, offering field-proven insights for professionals in drug discovery and development.
Chemical Identity and Nomenclature
The precise chemical identification of a compound is paramount for scientific communication and reproducibility. The structure of the topic compound consists of a three-carbon propiophenone backbone. One phenyl ring, substituted with a methyl group, is attached to the β-carbon (C3), while another phenyl ring, substituted with bromo and fluoro groups, is attached to the carbonyl carbon (C1).
IUPAC Name: 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Synonyms: 4'-Bromo-3'-fluoro-3-(p-tolyl)propiophenone
Chemical Structure:
Caption: Chemical structure of 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one.
Synthesis and Mechanistic Insights
The synthesis of 1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one is most effectively achieved through a two-step process, beginning with the formation of a key carboxylic acid intermediate, followed by a Friedel-Crafts acylation. This strategic approach allows for the controlled construction of the target molecule.
Step 1: Synthesis of 3-(4-Methylphenyl)propanoic Acid
The initial step involves the synthesis of 3-(4-methylphenyl)propanoic acid. A reliable method for this is the malonic ester synthesis, which provides a versatile route to carboxylic acids.[1][2]
Reaction Scheme:
Caption: Synthesis of 3-(4-Methylphenyl)propanoic acid via malonic ester synthesis.
Experimental Protocol:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Alkylation: Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature to form the enolate. Following this, add 4-methylbenzyl chloride dropwise and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Hydrolysis and Decarboxylation: After completion of the alkylation, cool the reaction mixture and remove the ethanol under reduced pressure. Add a solution of sodium hydroxide and heat to hydrolyze the ester groups. Acidify the cooled mixture with hydrochloric acid, which will also induce decarboxylation upon heating, to yield 3-(4-methylphenyl)propanoic acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system.
Step 2: Friedel-Crafts Acylation
The final step is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3][4] This involves the reaction of the acyl chloride of 3-(4-methylphenyl)propanoic acid with 1-bromo-2-fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]
Reaction Scheme:
Caption: Two-stage synthesis of the target compound.
Experimental Protocol:
-
Acyl Chloride Formation: Convert 3-(4-methylphenyl)propanoic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) and may require gentle heating.
-
Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride in dry DCM and cool the mixture in an ice bath. Add 1-bromo-2-fluorobenzene to the suspension. Slowly add the freshly prepared 3-(4-methylphenyl)propanoyl chloride to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition.[3]
-
Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[4] Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Justification |
| Molecular Formula | C₁₆H₁₄BrFO | Based on the chemical structure |
| Molecular Weight | 321.19 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar aromatic ketones |
| Melting Point | 80-100 °C | Based on similar substituted propiophenones |
| Boiling Point | > 350 °C | High due to molecular weight and polarity |
| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate); Insoluble in water | Characteristic of non-polar to moderately polar organic compounds |
Predicted Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (4-bromo-3-fluorophenyl group): Three protons in the range of δ 7.2-8.0 ppm, exhibiting complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom.
-
Aromatic Protons (4-methylphenyl group): Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-CH₂-): Two triplets in the range of δ 2.9-3.4 ppm, each integrating to 2H. The triplet closer to the carbonyl group will be further downfield.
-
Methyl Protons (-CH₃): A singlet around δ 2.3 ppm, integrating to 3H.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the range of δ 195-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 115-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant, and other carbons in that ring will show smaller two- and three-bond couplings. The carbon attached to the bromine will be in the range of δ 120-130 ppm.
-
Methylene Carbons (-CH₂-CH₂-): Two signals in the range of δ 30-45 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 21 ppm.[5]
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
-
C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): An intense peak at m/z 320 and a peak of similar intensity at m/z 322, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of the bromo and fluoro groups, and cleavage of the propanone chain, leading to characteristic acylium ions.
-
Applications in Drug Discovery and Development
The unique combination of a propiophenone scaffold with bromo and fluoro substituents makes 1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one a molecule of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.
Rationale for Use as a Kinase Inhibitor Scaffold
Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[7]
The propiophenone core can act as a scaffold to which various functional groups can be attached to interact with the ATP-binding site of kinases. The presence of halogen atoms can significantly enhance the biological activity of drug candidates.[8]
-
Fluorine: The introduction of a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and lead to favorable interactions with the target protein.[8]
-
Bromine: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. It also serves as a useful synthetic handle for further chemical modifications through cross-coupling reactions.[9]
Potential Therapeutic Targets
While specific biological data for this exact compound is not publicly available, its structural motifs are found in inhibitors of various kinase families, suggesting potential activity against targets such as:
-
PI3-Kinases: These are involved in cell growth, proliferation, and survival, and their inhibitors are being developed as anti-cancer agents.[10]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): This kinase is involved in inflammation and necroptosis, and its inhibitors are being investigated for the treatment of inflammatory and neurodegenerative diseases.[7][11]
-
Other Serine/Threonine and Tyrosine Kinases: The general structure of this compound makes it a plausible candidate for screening against a wide range of kinases implicated in various diseases.
Propiophenone derivatives have also been explored for other therapeutic applications, including as antidiabetic agents.[12]
Safety and Handling
As with any chemical compound, 1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one should be handled with appropriate safety precautions in a laboratory setting. A comprehensive material safety data sheet (MSDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one is a strategically designed molecule with significant potential as a scaffold in drug discovery, particularly for the development of kinase inhibitors. Its synthesis, while requiring careful execution of a multi-step sequence, is based on well-established and reliable organic reactions. The presence of both bromo and fluoro substituents provides a unique combination of properties that can be exploited to enhance biological activity and fine-tune pharmacokinetic parameters. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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